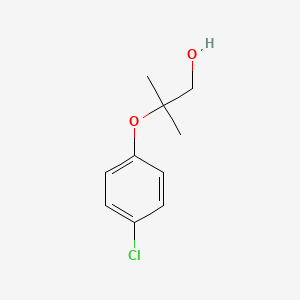
2-(4-Chlorophenoxy)-2-methylpropan-1-ol
Overview
Description
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound include aspects like melting point, boiling point, solubility, and reactivity. Unfortunately, specific information about the physical and chemical properties of “2-(4-Chlorophenoxy)-2-methylpropan-1-ol” is not available in the searched resources .Scientific Research Applications
Synthesis and Chemical Properties
Research on derivatives of 2-(4-Chlorophenoxy)-2-methylpropan-1-ol has contributed to the synthesis of compounds with fungicidal activity. Kuzenkov and Zakharychev (2009) synthesized a series of compounds through the interaction of substituted 3-(oxiranyl)pyridines with 4-chlorophenol or sodium 4-chlorophenoxide, demonstrating fungicidal activity in agrochemical screenings (Kuzenkov & Zakharychev, 2009).
Environmental Impact and Degradation
The degradation mechanisms and environmental impacts of chlorophenol derivatives, including this compound, have been studied to understand their fate in the environment. For instance, Pan et al. (2013) offered new insights into the formation mechanism of polychlorinated dibenzo-p-dioxins and dibenzofurans (PCDD/Fs) from chlorophenol precursors, indicating the role of chlorinated phenoxy radical, phenyl radical, and α-ketocarbene in PCDD/F formation (Pan et al., 2013).
Applications in Material Science and Catalysis
Further applications in material science and catalysis have been explored. For example, research on the electrochemical degradation of chlorophenol herbicides on boron-doped diamond electrodes, including 2-(4-Chlorophenoxy)-2-methylpropionic acid, highlighted the potential for environmental remediation technologies. Boye et al. (2006) conducted studies demonstrating the effective electrochemical incineration of such herbicides in acid medium, which could pave the way for innovative waste treatment solutions (Boye et al., 2006).
Future Directions
Mechanism of Action
Target of Action
It is structurally similar to clofibrate , a fibric acid derivative used to treat hypertriglyceridemia and high cholesterol . Clofibrate increases the activity of extrahepatic lipoprotein lipase (LL), thereby increasing lipoprotein triglyceride lipolysis .
Mode of Action
Based on its structural similarity to clofibrate , it may also act by increasing the activity of lipoprotein lipase, leading to increased lipoprotein triglyceride lipolysis . This results in the degradation of chylomicrons, conversion of VLDLs to LDLs, and conversion of LDLs to HDL .
Biochemical Pathways
Based on its similarity to clofibrate , it may affect lipid metabolism pathways, particularly those involving lipoproteins. The compound may promote the breakdown of triglycerides in lipoproteins, leading to changes in lipoprotein composition and potentially affecting downstream lipid metabolism processes .
Pharmacokinetics
Based on its structural similarity to clofibrate , it may be expected to have similar pharmacokinetic properties. Clofibrate is known to be well-absorbed and undergoes extensive metabolism in the liver .
Result of Action
Based on its similarity to clofibrate , it may lead to changes in lipoprotein composition, specifically a decrease in VLDL and an increase in HDL . This could potentially lead to a reduction in serum triglycerides and cholesterol, which are risk factors for cardiovascular disease .
Action Environment
It is known that many factors can influence the action of similar compounds, including individual genetic variations, diet, and other environmental exposures
Biochemical Analysis
Biochemical Properties
It is known that similar compounds, such as 2-methyl-4-chlorophenoxyacetic acid (MCPA), are used in agriculture to control broadleaf weeds .
Cellular Effects
. Related compounds have been shown to disrupt cellular processes. For example, MCPA has been shown to disrupt the transportation tissue in dicotyledonous plants, interfering with plant growth and development .
Temporal Effects in Laboratory Settings
A study on a similar compound, 2-methyl-4-chlorophenoxy acetic acid (MCPA), showed that it was quickly adsorbed in an aqueous solution with an amino functionalized zirconium-based MOF named UiO-66-NH2 .
Dosage Effects in Animal Models
There is currently no available information on the dosage effects of 2-(4-Chlorophenoxy)-2-methylpropan-1-ol in animal models .
Metabolic Pathways
Related compounds such as MCPA are known to be involved in various metabolic pathways .
Properties
IUPAC Name |
2-(4-chlorophenoxy)-2-methylpropan-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClO2/c1-10(2,7-12)13-9-5-3-8(11)4-6-9/h3-6,12H,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQAGJZPXZKSOSF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)OC1=CC=C(C=C1)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details




Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
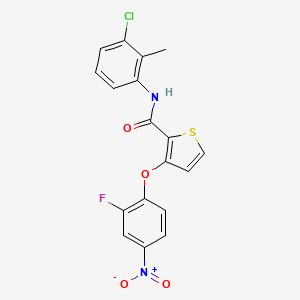
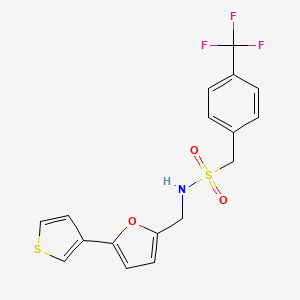
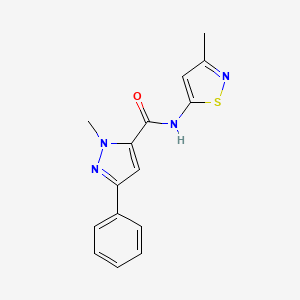
![2-[4-(4-Methoxyphenyl)piperazin-1-yl]-7-methylquinoline-3-carbaldehyde](/img/structure/B2607456.png)
![2-Chloro-N-[(1-ethoxycyclopentyl)methyl]acetamide](/img/structure/B2607457.png)

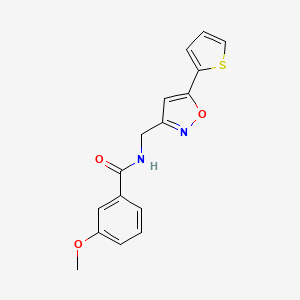

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-4-methoxy-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2607464.png)

![1-[3-(4-Chlorophenyl)-2,1-benzisoxazol-5-yl]-3-(dimethylamino)-2-propen-1-one](/img/structure/B2607470.png)
![4-[benzyl(ethyl)sulfamoyl]-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2607473.png)
![2-amino-4-(2,5-dimethoxyphenyl)-6-(furan-2-ylmethyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2607474.png)
![N-(2,5-dimethoxyphenyl)-2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2607475.png)
